N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring, a phenyl group substituted with chlorine and methyl groups, and an acetamide moiety linked to a dimethylphenoxy group. Its complex structure suggests potential utility in medicinal chemistry, materials science, and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Ring: Starting from 2-aminophenol and an appropriate carboxylic acid derivative, the benzoxazole ring is formed through a cyclization reaction under acidic or basic conditions.
Substitution Reactions: The phenyl ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride, followed by methylation using methyl iodide or dimethyl sulfate.
Coupling Reactions: The chlorinated and methylated benzoxazole derivative is then coupled with 3,5-dimethylphenol using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, automated systems for precise reagent addition, and purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the nitro groups (if present) to amines.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme involved in an inflammatory pathway, thereby reducing inflammation. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide: shares structural similarities with other benzoxazole derivatives and phenylacetamides.
Benzoxazole Derivatives: Compounds like 2-(4-chlorophenyl)benzoxazole and 2-(3,5-dimethylphenyl)benzoxazole.
Phenylacetamides: Compounds such as N-(4-chlorophenyl)-2-phenylacetamide and N-(3,5-dimethylphenyl)-2-phenylacetamide.
Uniqueness
- The unique combination of a benzoxazole ring, chlorinated phenyl group, and dimethylphenoxy acetamide moiety distinguishes this compound from other similar compounds.
- This unique structure may confer specific biological activities or chemical reactivity not observed in other related compounds.
Properties
Molecular Formula |
C24H21ClN2O3 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-14-4-7-22-21(11-14)27-24(30-22)19-12-17(5-6-20(19)25)26-23(28)13-29-18-9-15(2)8-16(3)10-18/h4-12H,13H2,1-3H3,(H,26,28) |
InChI Key |
AHQKGVHJOYCREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)COC4=CC(=CC(=C4)C)C)Cl |
Origin of Product |
United States |
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